molecular formula C27H28BrN3O2 B12409764 FtsZ-IN-8

FtsZ-IN-8

Cat. No.: B12409764
M. Wt: 506.4 g/mol
InChI Key: SPSUKABIHFAZQF-UHFFFAOYSA-N
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Description

FtsZ-IN-8 is a small molecule inhibitor targeting the bacterial protein FtsZ, which is crucial for bacterial cell division. FtsZ is a tubulin-like protein that polymerizes to form a ring at the site of division, known as the Z-ring. This ring recruits other proteins to form a complex called the divisome, which is essential for bacterial cytokinesis. Inhibiting FtsZ disrupts this process, making this compound a promising candidate for antibacterial therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FtsZ-IN-8 typically involves multiple steps, starting from commercially available starting materials. The key steps include:

  • Formation of the core scaffold through a series of condensation and cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Purification and characterization using techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include:

Chemical Reactions Analysis

Types of Reactions: FtsZ-IN-8 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

FtsZ-IN-8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the polymerization dynamics of FtsZ and its role in bacterial cell division.

    Biology: Helps in understanding the molecular mechanisms of bacterial cytokinesis.

    Medicine: Potentially developed as a novel antibacterial agent to combat drug-resistant bacterial infections.

    Industry: Could be used in the development of new antibacterial coatings and materials

Mechanism of Action

FtsZ-IN-8 exerts its effects by binding to the GTP-binding site of FtsZ, inhibiting its polymerization and preventing the formation of the Z-ring. This disruption halts the recruitment of other divisome proteins, effectively blocking bacterial cell division. The molecular targets include key residues in the GTP-binding pocket, and the pathways involved are those regulating bacterial cytokinesis .

Comparison with Similar Compounds

    PC190723: Another FtsZ inhibitor with a similar mechanism of action.

    TXA707: Targets the same protein but has a different chemical structure.

    C8: A compound that also inhibits FtsZ polymerization but through a distinct binding site.

Uniqueness of FtsZ-IN-8: this compound is unique due to its high specificity for the GTP-binding site of FtsZ and its potent inhibitory effects at low concentrations. This makes it a valuable tool for studying bacterial cell division and a promising candidate for developing new antibacterial therapies .

Properties

Molecular Formula

C27H28BrN3O2

Molecular Weight

506.4 g/mol

IUPAC Name

N-octyl-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide

InChI

InChI=1S/C27H27N3O2.BrH/c1-2-3-4-5-6-9-15-28-27(32)18-12-13-22-21(17-18)19-14-16-30-23-11-8-7-10-20(23)26(31)25(30)24(19)29-22;/h7-8,10-14,16-17H,2-6,9,15H2,1H3,(H,28,32);1H

InChI Key

SPSUKABIHFAZQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC2=C(C=C1)NC3=C2C=C[N+]4=C3C(=O)C5=CC=CC=C54.[Br-]

Origin of Product

United States

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